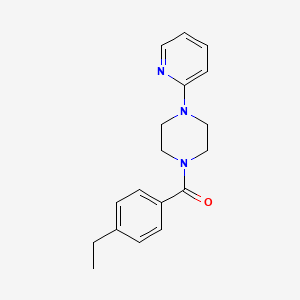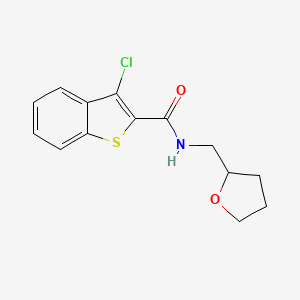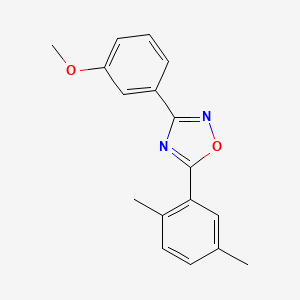
1-(4-ethylbenzoyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylbenzoyl)-4-(2-pyridinyl)piperazine, commonly known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of EPP is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. EPP has also been shown to inhibit the activity of enzymes involved in fungal and bacterial cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
EPP has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the expression of proteins involved in cancer cell proliferation and increase the expression of proteins involved in apoptosis. EPP has also been shown to decrease the production of reactive oxygen species, which are known to contribute to cancer development. In addition, EPP has been found to decrease the activity of enzymes involved in fungal and bacterial cell wall synthesis, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
EPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily tested using various assays. However, EPP also has some limitations. Its mechanism of action is not fully understood, and its efficacy and toxicity in vivo have not been extensively studied.
Orientations Futures
There are several future directions for research on EPP. One direction is to investigate its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its efficacy and toxicity in vivo and its potential side effects.
Méthodes De Synthèse
The synthesis of EPP involves the reaction of 4-ethylbenzoyl chloride with 2-pyridinylpiperazine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure EPP.
Applications De Recherche Scientifique
EPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. EPP has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
(4-ethylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-15-6-8-16(9-7-15)18(22)21-13-11-20(12-14-21)17-5-3-4-10-19-17/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWFYSDDAXZCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
![5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5211914.png)
![3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211916.png)
methanone](/img/structure/B5211923.png)

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)
![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)

![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)
![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)